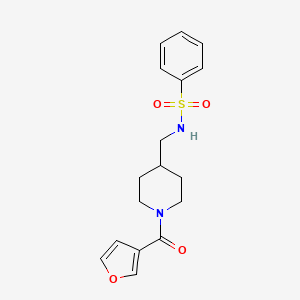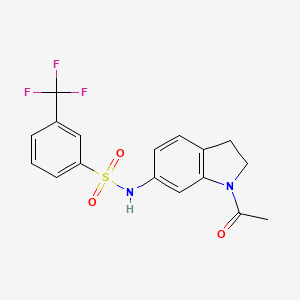
2-(Methylamino)pyrimidine-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methylamino)pyrimidine-5-carbonitrile is a heterocyclic organic compound that contains a pyrimidine ring substituted with a methylamino group at the second position and a cyano group at the fifth position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
作用機序
Target of Action
The primary target of 2-(Methylamino)pyrimidine-5-carbonitrile is the epidermal growth factor receptor (EGFR). EGFR is a crucial regulator of numerous biological processes, including cell cycle progression and apoptosis inhibition .
Mode of Action
This compound has been designed as ATP mimicking tyrosine kinase inhibitors of EGFR . It interacts with EGFR, inhibiting its tyrosine kinase activity, which in turn disrupts the signaling pathways that promote cell proliferation and survival .
Biochemical Pathways
The inhibition of EGFR by this compound affects several downstream pathways. These include the PI3K/Akt pathway and the Ras/Raf/MAPK pathway, which are involved in cell survival, proliferation, and differentiation .
Pharmacokinetics
In silico admet studies suggest that it has good drug-likeness properties .
Result of Action
The action of this compound results in significant apoptotic effects in various cancer cells. It can arrest the cell cycle at the G2/M phase and upregulate the level of caspase-3, an enzyme that plays a vital role in the execution-phase of cell apoptosis .
生化学分析
Biochemical Properties
2-(Methylamino)pyrimidine-5-carbonitrile has been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) . This interaction with EGFR suggests that this compound plays a significant role in biochemical reactions, particularly those involving signal transduction pathways.
Cellular Effects
In terms of cellular effects, this compound has been found to exhibit cytotoxic activities against various human tumor cell lines . It can arrest the cell cycle at the G2/M phase and induce significant apoptotic effects in certain cells . This indicates that this compound can influence cell function and impact cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its role as an ATP mimicking tyrosine kinase inhibitor . It binds to the active site of EGFR, inhibiting its activity and leading to changes in gene expression .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not clearly defined in the current literature. Its interaction with EGFR suggests that it may be involved in signal transduction pathways .
Subcellular Localization
The subcellular localization of this compound is not clearly defined in the current literature. Given its interaction with EGFR, it is likely that it localizes to areas of the cell where EGFR is present .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)pyrimidine-5-carbonitrile typically involves the reaction of 2-chloro-5-cyanopyrimidine with methylamine. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
2-chloro-5-cyanopyrimidine+methylamine→this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Continuous flow reactors and automated synthesis systems are often employed to achieve these goals.
化学反応の分析
Types of Reactions
2-(Methylamino)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Nucleophilic substitution: The cyano group can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization reactions: It can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyrimidine derivatives.
Oxidation: Formation of pyrimidine oxides.
Reduction: Formation of pyrimidine amines.
科学的研究の応用
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored as a lead compound in the development of anticancer agents targeting epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2) inhibitors
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
類似化合物との比較
Similar Compounds
- 2-Amino-4-methylpyrimidine-5-carbonitrile
- 2-Chloro-5-cyanopyrimidine
- 2-(Methoxyamino)pyrimidine-5-carbonitrile
Uniqueness
2-(Methylamino)pyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to act as a dual inhibitor of EGFR and COX-2 sets it apart from other pyrimidine derivatives, making it a valuable compound in medicinal chemistry .
特性
IUPAC Name |
2-(methylamino)pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c1-8-6-9-3-5(2-7)4-10-6/h3-4H,1H3,(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCZXXEZSKWAWME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(C=N1)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,7-dimethyl-3-pentyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2597979.png)
![1-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indazole-3-carboxamide](/img/structure/B2597981.png)

![8-(4-fluoro-2-methylbenzenesulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane](/img/structure/B2597984.png)
![2-(5,6-Dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid](/img/structure/B2597985.png)
![(5E)-5-[(4-bromophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2597986.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2597989.png)



![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-fluorobenzenesulfonamide](/img/structure/B2597998.png)

![{3-[(Dimethylamino)methyl]morpholin-3-yl}methanol](/img/structure/B2598000.png)
